1-Bromo-6,6-dimethyl-2-hepten-4-yne
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Overview
Description
1-Bromo-6,6-dimethyl-2-hepten-4-yne is an organic compound with the molecular formula C9H13Br. It is characterized by the presence of a bromine atom attached to a hepten-4-yne structure, which includes a double bond and a triple bond in its carbon chain. This compound is known for its unique reactivity due to the presence of both alkyne and alkene functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6,6-dimethyl-2-hepten-4-yne can be synthesized through various methods. One common approach involves the bromination of 6,6-dimethyl-2-hepten-4-yne using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double and triple bonds in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 6,6-dimethyl-2-hepten-4-ol.
Addition: Formation of 1,2-dibromo-6,6-dimethyl-2-heptene.
Oxidation: Formation of 6,6-dimethyl-2-hepten-4-one or 6,6-dimethyl-2-heptenoic acid.
Scientific Research Applications
1-Bromo-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-6,6-dimethyl-2-hepten-4-yne exerts its effects involves its reactivity with various molecular targets. The bromine atom and the alkyne functionality make it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution and addition mechanisms.
Comparison with Similar Compounds
1-Bromo-6,6-dimethyl-2-hepten-4-yne can be compared with other similar compounds, such as:
1-Chloro-6,6-dimethyl-2-hepten-4-yne: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
6,6-Dimethyl-2-hepten-4-yne: Lacks the halogen atom, making it less reactive in substitution reactions.
1-Bromo-6,6-dimethyl-2-heptene: Contains only a double bond, affecting its reactivity in addition reactions.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Biological Activity
1-Bromo-6,6-dimethyl-2-hepten-4-yne is an organic compound notable for its unique structural features, including a bromo substituent and a combination of double and triple carbon-carbon bonds. This compound has garnered attention in biochemical research due to its significant biological activity, particularly as an intermediate in the synthesis of the antifungal agent Terbinafine. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H13Br
- Molecular Weight : Approximately 201.10 g/mol
- CAS Number : 126764-15-6
This compound exhibits biological activity primarily through its ability to interact with various enzymes and proteins. The compound can act as both an inhibitor and an activator in metabolic pathways by forming covalent bonds with enzyme active sites. Additionally, it can engage in non-covalent interactions such as hydrogen bonding, which may alter protein conformation and function. These interactions are crucial for understanding its biological effects and potential therapeutic applications.
Biological Activity
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Interaction | Forms covalent bonds with enzymes, influencing their activity and metabolic pathways. |
Antifungal Activity | Acts as an intermediate in the synthesis of Terbinafine, inhibiting fungal metabolism. |
Potential Therapeutic Uses | Investigated for anti-cancer and anti-inflammatory properties. |
Case Studies and Research Findings
- Antifungal Efficacy : Research indicates that this compound plays a critical role in the synthesis of Terbinafine, which is effective against dermatophytes. The bromoalkyne moiety is essential for inhibiting specific enzymes involved in fungal metabolism, thereby enhancing the antifungal efficacy of Terbinafine.
- Biochemical Probing : Studies have shown that this compound can be utilized as a biochemical probe to investigate enzyme mechanisms and metabolic pathways. Its ability to form covalent bonds allows researchers to study enzyme dynamics in detail.
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested against WI38 human fibroblasts using WST-1 assays, it displayed significant anti-proliferative effects .
Applications in Scientific Research
The compound is employed in multiple domains within scientific research:
- Organic Synthesis : Used as a building block for synthesizing complex molecules.
- Pharmaceutical Development : Explored for potential therapeutic properties beyond antifungal applications.
- Quality Control (QC) : Utilized in the pharmaceutical industry during the production of Terbinafine to ensure quality standards are met .
Properties
CAS No. |
126764-15-6 |
---|---|
Molecular Formula |
C9H13Br |
Molecular Weight |
201.10 g/mol |
IUPAC Name |
1-bromo-6,6-dimethylhept-2-en-4-yne |
InChI |
InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3 |
InChI Key |
OOLYZFSILFGXCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC=CCBr |
Canonical SMILES |
CC(C)(C)C#CC=CCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Q1: What is the significance of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in the synthesis of Terbinafine?
A1: this compound serves as a crucial intermediate in the synthesis of Terbinafine []. It reacts with N-methyl-1-naphthalenemethanamine to yield the final Terbinafine molecule. The bromine atom acts as a leaving group, facilitating the formation of a new carbon-nitrogen bond with the amine group of N-methyl-1-naphthalenemethanamine.
Q2: Are there any modifications to the synthesis route involving this compound in this research?
A2: While the research paper doesn't explicitly detail any modifications specific to the reaction involving this compound, it does mention improvements in the synthesis of other precursor compounds []. These improvements could potentially contribute to a more efficient overall synthesis of Terbinafine. Further research and optimization of each reaction step, including the one involving this compound, would be beneficial to enhance the overall yield and cost-effectiveness of the synthesis process.
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